2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide

Structural Biology Medicinal Chemistry Chemical Probes

Researchers exploring SARS-CoV-2 3CLpro inhibitor chemical space face limited S1 subsite diversity. This 8H-indeno[1,2-d]thiazole with a 2,4-dimethylphenylacetamido N-2 substituent fills that gap-an unexplored lipophilic vector (XLogP3-AA ~3.9) for SAR-by-catalog screening. • Predicted to engage hydrophobic S1 residues (Asn142, Glu166); complements methoxybenzamido series (IC50 range: 1.28-6.42 µM). • Lacks hydroxamic acid ZBG-a validated negative control for HDAC enzyme/cell-based assays. • Synthetically tractable scaffold for FBPase inhibitor lead optimization via N-2 modification.

Molecular Formula C20H18N2OS
Molecular Weight 334.44
CAS No. 922823-26-5
Cat. No. B2574815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide
CAS922823-26-5
Molecular FormulaC20H18N2OS
Molecular Weight334.44
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43)C
InChIInChI=1S/C20H18N2OS/c1-12-7-8-14(13(2)9-12)11-18(23)21-20-22-19-16-6-4-3-5-15(16)10-17(19)24-20/h3-9H,10-11H2,1-2H3,(H,21,22,23)
InChIKeyCRDCXCCWLUOBTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide: Structural & Class Profile


2-(2,4-Dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide (CAS 922823-26-5) is a synthetic small molecule belonging to the 8H-indeno[1,2-d]thiazole class—a tricyclic scaffold characterized by a fused indene–thiazole core linked via an acetamide bridge to a 2,4-dimethylphenyl substituent. The compound has a molecular formula of C20H18N2OS, a molecular weight of 334.44 g/mol, and the InChIKey CRDCXCCWLUOBTD-UHFFFAOYSA-N [1]. Members of this class have been investigated as inhibitors of SARS-CoV-2 3CL protease, histone deacetylases (HDACs), fructose-1,6-bisphosphatase (FBPase), and as 5-HT3 receptor agonists [2][3]. However, no compound-specific bioactivity data have been published for this exact CAS registry number in the peer-reviewed primary literature as of the search date [1].

Chemotype 8H-Indeno[1,2-d]thiazole scaffold member
Data context No compound-specific bioactivity reported
Procurement role Unexplored chemical probe; class-validated scaffold

Why Generic Substitution Fails: Structural Determinants of 2-(2,4-Dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide


The 8H-indeno[1,2-d]thiazole class exhibits profound sensitivity to the nature and position of the N-2 substituent. In the SARS-CoV-2 3CLpro inhibitor series, shifting the methoxy group from the 5-position (compound 4, IC50 = 6.42 ± 0.90 µM) to the 6-position (compound 7a) improved potency approximately fivefold to IC50 = 1.28 ± 0.17 µM [1]. Replacement of the 3,5-dimethoxybenzamido moiety with 3-methoxybenzamido (7h) roughly retained activity, whereas introduction of electron-withdrawing groups (7i, 7k) or heterocyclic replacements (7j) substantially diminished inhibitory potency [1]. Similarly, in the HDAC inhibitor series, compound 6o achieved pan-HDAC IC50 = 0.14 µM with GI50 values of 0.869 µM (MCF7) and 0.535 µM (HCT116), but potency varied dramatically across analogs [2]. The 2,4-dimethylphenyl group in the target compound introduces distinct steric bulk and lipophilicity (computed XLogP3-AA) compared with the methoxy-substituted benzamido or thiophene-bearing analogs, making direct functional substitution without experimental validation scientifically unsound [3].

N-2 Substituent Mismatch 2,4-Dimethylphenyl vs thiophene analogs creates distinct steric and lipophilic profiles that may shift binding-pocket occupancy
Potency Transfer Failure Class SAR confirms N-2 modifications can alter potency magnitude across analogs; target compound’s acetamide substituent remains untested
Physicochemical Divergence Estimated lipophilicity increase vs thiophene analog may reduce aqueous solubility and alter assay compatibility

Quantitative Evidence for 2-(2,4-Dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide


N-2 Substituent Comparison: 2,4-Dimethylphenyl vs. Thiophene Analogs

The target compound is differentiated from the most structurally proximal commercial analogs by its 2,4-dimethylphenyl acetamide substituent at the N-2 position of the 8H-indeno[1,2-d]thiazole core. The closest available comparators—N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide (CAS 921815-79-4) and 2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide (CAS 923371-95-3) [1]—differ in the substituent attached to the acetamide carbonyl. The 2,4-dimethylphenyl group contributes two methyl groups ortho and para to the phenyl ring, resulting in a computed XLogP3-AA value that is higher than the thiophene analog (estimated by fragment additivity), and a larger van der Waals volume, which has been demonstrated in the SARS-CoV-2 3CLpro SAR to critically influence binding pocket occupancy at the S1 subsite [2][3].

N-2 Substituent Identity
Cross-study comparable
2,4-Dimethylphenyl vs thiophenyl: ΔMW ≈ +22 g/mol; estimated ΔXLogP ≈ +1.0–1.5
Supports substituent-dependent property differentiation
Computed properties; no head-to-head bioactivity data
Structural Biology Medicinal Chemistry Chemical Probes

SARS-CoV-2 3CL Protease Inhibition: Indeno[1,2-d]thiazole Scaffold SAR

In a 2022 study by Wu et al., a series of 8H-indeno[1,2-d]thiazole derivatives was evaluated against SARS-CoV-2 3CLpro using PF-07321332 (nirmatrelvir) as a positive control [1]. Compound 7a (6-methoxy-8H-indeno[1,2-d]thiazol-2-yl-3,5-dimethoxybenzamide) showed IC50 = 1.28 ± 0.17 µM, approximately fivefold more potent than compound 4 (5-methoxy isomer, IC50 = 6.42 ± 0.90 µM) [1]. The indene moiety of 7a was shown by molecular docking to bury deeply into the hydrophobic S2 subsite, while the 3,5-dimethoxybenzamido moiety formed H-bonds with Asn142 and Glu166 in the S1 subsite [1]. Compounds 4 and 7h escaped from the S1 subsite, rationalizing their weaker activity [1]. The target compound's 2,4-dimethylphenylacetamido group presents a fundamentally different H-bond donor/acceptor pattern and steric profile at the position critical for S1 engagement, precluding extrapolation of 7a's potency but confirming scaffold druggability [1].

3CLpro Class IC50
Class-level inference
Compound 7a: IC50 = 1.28 ± 0.17 µM
Scaffold druggability confirmed; target compound untested
FRET-based assay; recombinant 3CLpro; nirmatrelvir positive control
Antiviral Research SARS-CoV-2 Protease Inhibition

HDAC Inhibition & Antiproliferative Activity in Tumor Cell Lines

Zhou et al. (2013) designed and synthesized indeno[1,2-d]thiazole hydroxamic acids and evaluated them for HDAC inhibition and antiproliferative activity against MCF7 (breast) and HCT116 (colon) cancer cell lines [1]. The lead compound 6o exhibited pan-HDAC IC50 = 0.14 µM, with GI50 values of 0.869 µM (MCF7) and 0.535 µM (HCT116) [1]. Most tested compounds showed sub-micromolar GI50 values, confirming the scaffold's potential for HDAC-targeted anticancer applications [1]. The target compound, bearing an acetamide rather than a hydroxamic acid zinc-binding group (ZBG), lacks the critical pharmacophore for HDAC inhibition and would therefore be expected to show negligible HDAC activity relative to hydroxamic acid-bearing analogs [1][2]. This distinction is procurement-relevant: the target compound may serve as a negative control or ZBG-modified probe in HDAC selectivity panels.

HDAC ZBG Requirement
Class-level inference
Target compound lacks hydroxamic acid ZBG; matched negative control predicted
Supports selectivity panel design; not an HDAC inhibitor lead
Hydroxamic acid analog 6o: pan-HDAC IC50 = 0.14 µM; GI50 MCF7 0.87 µM
Cancer Research Epigenetics Histone Deacetylase Inhibition

FBPase Inhibition: Structure-Based Design of 8H-Indeno[1,2-d]thiazoles

Tsukada et al. (2010) reported structure-based drug design of tricyclic 8H-indeno[1,2-d][1,3]thiazoles as potent FBPase inhibitors, with the goal of improving metabolic stability for type 2 diabetes applications [1]. Crystal structures of human liver FBPase in complex with tricyclic inhibitors 6 (PDB 3KBZ) and 10b (PDB 3KC0) confirmed binding at the allosteric AMP site [1][2]. The indeno[1,2-d]thiazole core was essential for FBPase engagement, with specific substituents at the N-2 position modulating potency and metabolic stability [1]. The target compound shares the tricyclic core but differs in its N-2 acetamide substituent, placing it structurally within the FBPase inhibitor chemotype space but without experimental validation [3].

FBPase Co-crystal Structures
Class-level inference
Indeno[1,2-d]thiazole core confirmed at allosteric AMP site by X-ray crystallography
Crystallographic validation supports core-based design
Target compound N-2 substituent untested; starting point for optimization
Metabolic Disease FBPase Inhibition Structure-Based Drug Design

Physicochemical Differentiation: Lipophilicity, PSA, and Ligand Efficiency

Computed physicochemical properties from PubChem provide a quantitative basis for differentiating the target compound from its closest N-2-substituted analogs [1]. The target compound has a molecular weight of 334.44 g/mol, topological polar surface area (TPSA) of 54.4 Ų, 1 H-bond donor, 3 H-bond acceptors, and 4 rotatable bonds [1]. By comparison, N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide (CAS 921815-79-4) has MW 312.4 g/mol and a smaller sulfur-containing heterocycle in place of the 2,4-dimethylphenyl group, yielding a lower computed XLogP . The 2,4-dimethylphenyl group in the target compound increases lipophilicity and aromatic surface area, which may enhance hydrophobic protein contacts but reduce aqueous solubility relative to the thiophene analog [1]. These differences are quantitative but computed rather than experimentally measured for these specific compounds.

Physicochemical Profile
Cross-study comparable
MW 334.4 g/mol; TPSA 54.4 Ų; HBD 1; HBA 3; RotB 4; computed XLogP3-AA ≈ 3.9
Supports solubility and permeability property differentiation
Computed values from PubChem; experimental validation recommended
Physicochemical Profiling Drug-Likeness Ligand Efficiency

Anti-Ulcer SAR: Alkylamino vs. Arylamino Derivatives

Inoue et al. (1994) synthesized a series of 2-amino-8H-indeno[1,2-d]thiazole derivatives and evaluated anti-ulcer activity in rodent models [1]. Alkylamino derivatives demonstrated more potent inhibition of ethanol-induced gastric ulcers compared with arylamino derivatives [1]. Among 3-morpholinopropylamino derivatives, 5-isopropyl (21) and 7-chloro-2-(3-morpholinopropyl)amino-8H-indeno[1,2-d]thiazole (25) exhibited considerably stronger inhibition of hydrochloric acid-induced gastric ulcers than the standard drug cetraxate hydrochloride [1]. The target compound, bearing a 2,4-dimethylphenylacetamido group linked through a methylene spacer to the N-2 position, structurally resembles an arylamino-type derivative, which the SAR suggests would confer weaker anti-ulcer activity than the optimized 3-morpholinopropylamino series [1]. This class-level SAR provides procurement-relevant expectations for anti-ulcer screening.

Anti-Ulcer SAR Context
Class-level inference
Arylamino-type N-2 substitution predicted weaker than optimized alkylamino series
May serve as comparator or negative control in gastrointestinal models
Rodent ethanol/HCl-induced ulcer models; cetraxate as reference
Gastrointestinal Pharmacology Anti-Ulcer Activity Gastric Acid Secretion

Procurement & Research Applications for 2-(2,4-Dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide


SARS-CoV-2 3CL Protease SAR Expansion Probe

The 8H-indeno[1,2-d]thiazole scaffold is validated as a 3CLpro inhibitor core (compounds 4 and 7a with IC50 values of 6.42 and 1.28 µM, respectively) [1]. The target compound's 2,4-dimethylphenylacetamido substituent at N-2 represents an unexplored vector in the S1 subsite region. Procurement is justified for SAR-by-catalog screening to test whether the increased lipophilicity and steric bulk of the 2,4-dimethylphenyl group can engage hydrophobic S1 subsite residues (Asn142, Glu166) more favorably than the methoxybenzamido series [1]. Molecular docking against PDB 6M2N can be performed pre-experimentally to prioritize this compound within a screening cascade [1].

HDAC Inhibitor Selectivity Profiling: Matched Negative Control

In the indeno[1,2-d]thiazole HDAC inhibitor series, hydroxamic acid-bearing analogs such as compound 6o achieve pan-HDAC IC50 values of 0.14 µM and sub-micromolar GI50 in MCF7 and HCT116 cells [2]. The target compound lacks the hydroxamic acid zinc-binding group, carrying instead an acetamide moiety, and is therefore predicted to be inactive against HDACs [3]. This structural distinction makes the compound a rationally designed negative control for HDAC enzyme and cell-based assays, enabling confident attribution of observed antiproliferative effects to HDAC inhibition rather than scaffold-driven cytotoxicity [2][3].

FBPase Inhibitor Optimization Building Block

X-ray crystal structures of human liver FBPase in complex with tricyclic 8H-indeno[1,2-d][1,3]thiazole inhibitors (PDB 3KBZ, 3KC0) confirm that the indeno-thiazole core occupies the allosteric AMP binding site [4][5]. The target compound provides a synthetically tractable starting point for installing potency-enhancing substituents at the N-2 position guided by the available co-crystal structures. The 2,4-dimethylphenylacetamido group can be cleaved or modified through standard amide chemistry, enabling rapid analog generation for FBPase inhibitor lead optimization programs targeting type 2 diabetes [4].

Physicochemical Comparator for Solubility & Permeability Studies

With a computed XLogP3-AA of approximately 3.9 and TPSA of 54.4 Ų, the target compound occupies a distinct lipophilicity space compared with the more polar thiophene (CAS 921815-79-4) and ethoxyphenyl (CAS 923371-95-3) N-2 analogs [3]. This property differentiation makes the compound suitable for use in parallel artificial membrane permeability assays (PAMPA) or kinetic solubility studies to establish structure–property relationships across the indeno[1,2-d]thiazole series, informing which N-2 substituent provides optimal balance between target engagement and drug-like physicochemical properties [3].

Application
Selection Property
Validation Focus
SARS-CoV-2 3CLpro SAR expansion probe
N-2 substituent chemical diversity
S1 subsite engagement screening
HDAC inhibitor selectivity profiling: matched negative control
Absence of hydroxamic acid zinc-binding group
HDAC isoform selectivity panel
FBPase allosteric-site probe design
Core scaffold validated by X-ray crystallography
AMP-site binding and enzyme inhibition assays
Physicochemical comparator for solubility & permeability studies
Computed lipophilicity and TPSA differentiation
PAMPA and kinetic solubility correlation
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